

Application Note: 4-Chloro-N-(2-morpholinophenyl)butanamide in Neuroscience Research

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Compound of Interest

Compound Name:	4-chloro-N-(2-morpholinophenyl)butanamide
CAS No.:	306976-96-5
Cat. No.:	B2458467

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Role: Strategic Intermediate & Pharmacophore Precursor Target Class: N-Aryl Pyrrolidinones (Racetam analogs), KCNQ Channel Modulators, Sigma Receptor Ligands

Introduction & Core Utility

4-chloro-N-(2-morpholinophenyl)butanamide (CAS: 306976-XX-X) is a bifunctional synthetic intermediate primarily used to generate 1-(2-morpholinophenyl)pyrrolidin-2-one via intramolecular cyclization.

In neuroscience research, this compound serves as a critical building block for accessing N-aryl pyrrolidinone libraries. This scaffold combines two "privileged structures" in CNS drug design:

- The Pyrrolidin-2-one Ring: The core moiety of the "Racetam" family (e.g., Levetiracetam, Piracetam), known for modulating SV2A proteins and enhancing cognition.

- The Morpholine Ring: A common solubilizing group that improves blood-brain barrier (BBB) penetration and metabolic stability, found in antidepressants (e.g., Moclobemide, Reboxetine) and appetite suppressants.

Key Applications

- Synthesis of KCNQ2/3 (Kv7.2/7.3) Modulators: Structurally analogous to ML252, a potent KCNQ2 inhibitor.^[1]
- Sigma-1 Receptor Ligand Development: The morpholine-phenyl motif is a classic pharmacophore for Sigma-1 receptor binding, relevant in neuroprotection and antipsychotic research.
- Racetam Analog Libraries: Generation of N-aryl variants of Levetiracetam to explore novel binding modes at the SV2A vesicle protein.

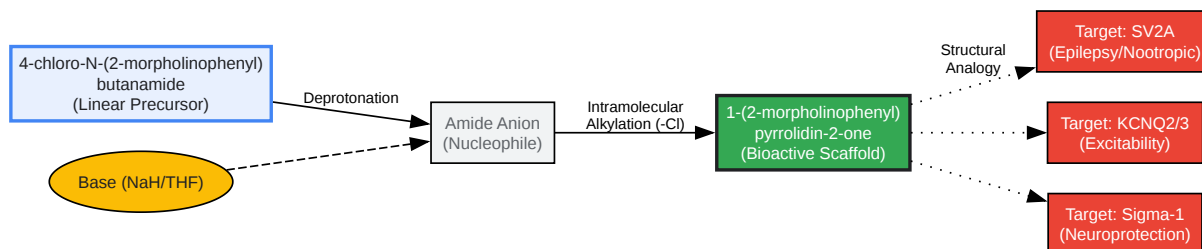
Mechanistic Insight: The Cyclization Pathway

The primary utility of **4-chloro-N-(2-morpholinophenyl)butanamide** is its conversion into the bioactive lactam. The linear amide undergoes base-mediated intramolecular alkylation to form the 5-membered lactam ring.

Reaction Logic

- Activation: A strong base (e.g., Sodium Hydride or Potassium tert-butoxide) deprotonates the amide nitrogen.
- Nucleophilic Attack: The resulting amide anion attacks the terminal carbon carrying the chlorine leaving group.
- Cyclization: Displacement of the chloride ion closes the ring, yielding 1-(2-morpholinophenyl)pyrrolidin-2-one.

DOT Diagram: Synthesis & Pharmacophore Logic



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Caption: Transformation of the linear chlorobutanamide into the bioactive N-aryl pyrrolidinone scaffold and its potential CNS targets.

Experimental Protocols

Protocol A: Synthesis of 1-(2-morpholinophenyl)pyrrolidin-2-one

Objective: Cyclize the linear precursor to form the active CNS scaffold.

Reagents:

- **4-chloro-N-(2-morpholinophenyl)butanamide** (1.0 eq)
- Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
- Tetrahydrofuran (THF), anhydrous
- Ammonium Chloride (sat. aq.)

Step-by-Step Methodology:

- Preparation: In a flame-dried round-bottom flask under Nitrogen (N₂) or Argon atmosphere, dissolve **4-chloro-N-(2-morpholinophenyl)butanamide** (1.0 mmol) in anhydrous THF (10 mL). Cool the solution to 0°C in an ice bath.

- Deprotonation: Carefully add NaH (1.2 mmol) portion-wise. Caution: Hydrogen gas evolution will occur. Stir at 0°C for 30 minutes to ensure complete formation of the amide anion.
- Cyclization: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor reaction progress via TLC (typical eluent: 5% Methanol in DCM) or LC-MS. The starting material (linear) should disappear, and a lower-polarity spot (cyclic lactam) should appear.
- Quenching: Carefully quench the reaction with saturated Ammonium Chloride solution (5 mL) to neutralize excess hydride.
- Extraction: Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 20 mL). Combine organic layers.
- Purification: Wash with brine, dry over anhydrous MgSO_4 , filter, and concentrate in vacuo. Purify the residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to yield 1-(2-morpholinophenyl)pyrrolidin-2-one.

Protocol B: In Vitro Screening Preparation

Objective: Prepare the cyclized scaffold for biological assay (e.g., Calcium Flux or Binding Assay).

- Solubilization: Dissolve the purified 1-(2-morpholinophenyl)pyrrolidin-2-one in 100% DMSO to create a 10 mM stock solution.
- Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
- Working Solution: Dilute to 10 μM – 100 μM in assay buffer (e.g., HBSS + HEPES) immediately prior to use. Ensure final DMSO concentration is <0.1% to avoid solvent artifacts.

Comparative Analysis: Structural Analogs

The resulting scaffold shares critical features with established neuroscience drugs.

Compound	Structure / Motif	Primary Target	Neuroscience Application
User's Product	1-(2-morpholinophenyl)pyrrolidin-2-one	Unknown (Potentially SV2A / KCNQ)	Novel Library Generation
Levetiracetam	(S)-2-(2-oxopyrrolidin-1-yl)butanamide	SV2A	Epilepsy, Cognitive enhancement
Nefiracetam	N-(2,6-dimethylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide	GABA / ACh Receptors	Nootropic, Stroke recovery
Moclobemide	4-chloro-N-(2-morpholinoethyl)benzamide	MAO-A	Depression (Note: Linear amide, not cyclic)
ML252	2-phenyl-N-(2-(pyrrolidin-1-yl)phenyl)butanamide	KCNQ2 (Kv7.[1]2)	Epilepsy, Schizophrenia research

Critical Distinction: Researchers must distinguish **4-chloro-N-(2-morpholinophenyl)butanamide** from Moclobemide. While both contain a morpholine and a chloro-amide moiety, Moclobemide is a benzamide (aromatic linker) and acts as an MAO inhibitor. The user's compound is a butanamide (aliphatic linker) designed for cyclization into a pyrrolidinone.

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